molecular formula C16H10N2 B15067063 Dibenzo[c,f][2,7]naphthyridine CAS No. 195-27-7

Dibenzo[c,f][2,7]naphthyridine

Katalognummer: B15067063
CAS-Nummer: 195-27-7
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: VHMPUASQIHDEJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[c,f][2,7]naphthyridine is a heterocyclic compound with a fused ring system containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzo[c,f][2,7]naphthyridine can be synthesized through various methods. One common approach involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, a ligand-free palladium-catalyzed approach has been developed for the synthesis of dibenzo-fused naphthyridines, involving a one-pot domino sequence of reactions including C–H functionalization and oxidation . Another method involves the use of microwave heating to optimize reagent stoichiometry, catalyst, and temperature, resulting in high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzo[c,f][2,7]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various functionalized naphthyridines .

Vergleich Mit ähnlichen Verbindungen

Dibenzo[c,f][2,7]naphthyridine can be compared to other similar compounds, such as benzo[c][2,7]naphthyridines and pyridoacridine alkaloids. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, benzo[c][2,7]naphthyridines have been shown to possess a broad spectrum of biological and pharmacological properties, while pyridoacridine alkaloids are known for their diverse biological activities, including anticancer and antimicrobial effects .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable target for synthesis and study in medicinal chemistry, materials science, and beyond.

Eigenschaften

CAS-Nummer

195-27-7

Molekularformel

C16H10N2

Molekulargewicht

230.26 g/mol

IUPAC-Name

quinolino[3,4-c]quinoline

InChI

InChI=1S/C16H10N2/c1-3-7-14-12(5-1)16-11(9-17-14)10-18-15-8-4-2-6-13(15)16/h1-10H

InChI-Schlüssel

VHMPUASQIHDEJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.